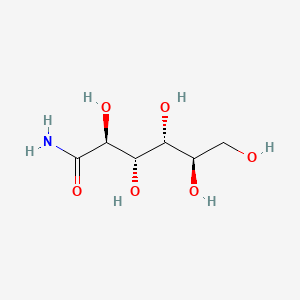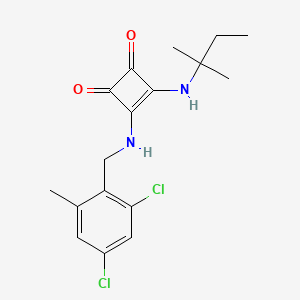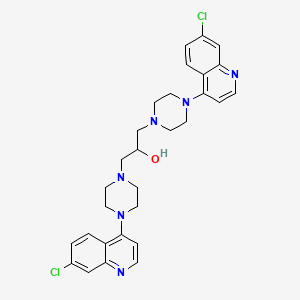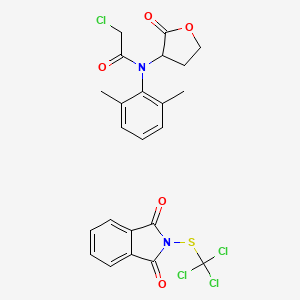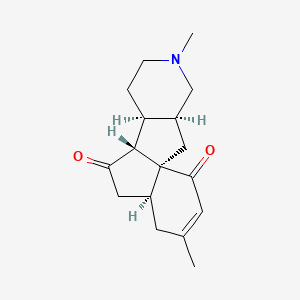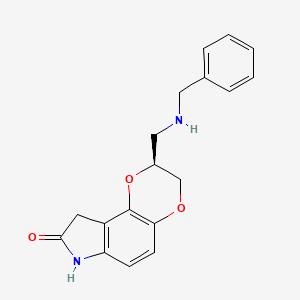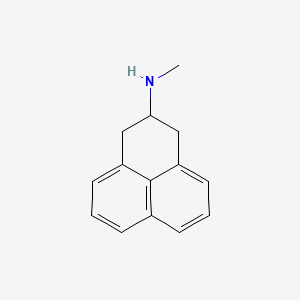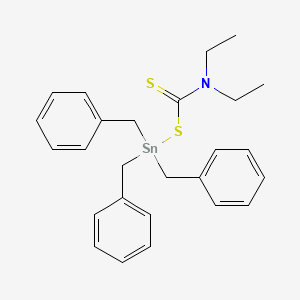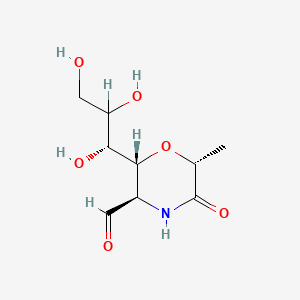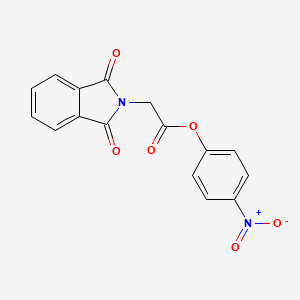
4-Nitrophenyl phthalimidoacetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Nitrophenyl phthalimidoacetate involves several steps starting from phthalic anhydride. Han Jun-ya (2013) described a process where phthalimide is synthesized from phthalic anhydride, followed by nitration, amination, and dehydration to obtain 4-nitrophthalonitrile with a high yield (Han Jun-ya, 2013). Additionally, S. Rajasekar and D. Venkatesan (2013) prepared poly(amideimide)s using 4-(p-carboxyphenoxy)phthalic anhydride synthesized by the reaction of N-methyl-4-nitrophthalimide with p-hydroxybenzoic acid (Rajasekar & Venkatesan, 2013).
Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl phthalimidoacetate and its isomers has been studied by C. Glidewell et al. (2005), revealing the interplay of C-H...O hydrogen bonds, iodo...nitro, iodo...carbonyl interactions, and aromatic pi...pi stacking interactions in the isomeric N-(iodophenyl)nitrophthalimides (Glidewell et al., 2005).
Chemical Reactions and Properties
Various chemical reactions involving 4-Nitrophenyl phthalimidoacetate have been explored, such as the nucleophilic substitution in 4-Bromo-5-nitrophthalodinitrile leading to 5-Nitro-4-(phenylthio)phthalodinitrile and its application in synthesizing metal phthalocyanines, as reported by O. Shishkina et al. (2001) (Shishkina et al., 2001).
Physical Properties Analysis
The physical properties of 4-Nitrophenyl phthalimidoacetate derivatives, such as poly(amideimide)s, have been characterized by S. Rajasekar and D. Venkatesan (2013), including their solubility in polar aprotic solvents, thermal stability, and glass transition temperatures (Rajasekar & Venkatesan, 2013).
Chemical Properties Analysis
The chemical properties of 4-Nitrophenyl phthalimidoacetate and related compounds have been studied in the context of their reactivity and potential applications. For instance, D. A. Androsov and D. Neckers (2007) investigated the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, showing its ring-opening potential and the formation of N-substituted indole-2-thiols (Androsov & Neckers, 2007).
Applications De Recherche Scientifique
Analytical Method Development
A study by Almási, Fischer, and Perjési (2006) developed a simple and rapid ion-pair HPLC method for simultaneous quantitation of 4-nitrophenol and its conjugates, highlighting its utility in investigating drug metabolism under various physiological conditions (Almási, Fischer, & Perjési, 2006).
Environmental Impurity Analysis
Masunaga, Takasuga, and Nakanishi (2001) analyzed the profile and amount of dioxin impurity in historic Japanese agrochemical formulations, providing insight into environmental contamination sources (Masunaga, Takasuga, & Nakanishi, 2001).
Organic Synthesis and Herbicidal Activity
Ma, Wu, Liu, Huang, and Wang (2013) developed the first application of 4-nitrophthalimide as a nitrogen nucleophile for enantioselective aza-Michael addition to nitroalkenes, with some products showing moderate to good herbicidal activity (Ma, Wu, Liu, Huang, & Wang, 2013).
Synthesis of 4-Aminophthalimide
Dan (2004) reported the synthesis of 4-aminophthalimide from 4-nitrophthalimide, with implications for further chemical applications and reductions in waste (Dan, 2004).
Study of Nerve Agent Surrogates
Meek, Chambers, Coban, Funck, Pringle, Ross, and Chambers (2012) synthesized and tested surrogates for nerve agents, including compounds derived from phthalimidoacetate, as acetylcholinesterase inhibitors, providing models for the study of nerve agent therapeutics (Meek et al., 2012).
Hypolipidemic and Anti-inflammatory Activities
Assis, Araújo, Sena, Catanho, Ramos, Srivastava, and Lima (2014) synthesized N-substituted cyclic imides, including N-(4-nitrophenyl)phthalimide, showing potent hypolipidemic and anti-inflammatory activities, offering new therapeutic agents (Assis et al., 2014).
Selective Recognition of Nitroaromatic Compounds
Panchal, Modi, Dey, Prajapati, Patel, and Jain (2017) developed a resorcinarene-based "turn-off" fluorescence sensor for 4-nitrotoluene, demonstrating the potential for selective detection of nitroaromatic compounds in environmental samples (Panchal et al., 2017).
Orientations Futures
The future directions for research on 4-Nitrophenyl phthalimidoacetate and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the catalytic reduction of 4-nitrophenol by nanostructured materials is a topic of ongoing research . Additionally, the potential use of related compounds in biosensors and bioassays is an area of growing interest .
Propriétés
IUPAC Name |
(4-nitrophenyl) 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c19-14(24-11-7-5-10(6-8-11)18(22)23)9-17-15(20)12-3-1-2-4-13(12)16(17)21/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCDNNJLCIKUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354893 | |
| Record name | CHEBI:75058 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl phthalimidoacetate | |
CAS RN |
21313-49-5 | |
| Record name | CHEBI:75058 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,5-Dimethoxyphenyl)-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1215829.png)
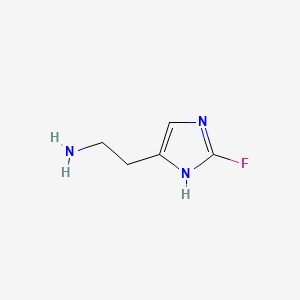
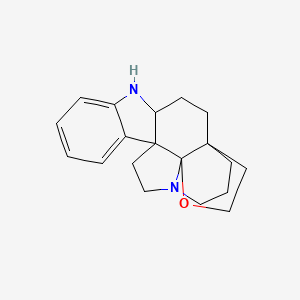
![1-[Methoxy(methyl)phosphoryl]sulfanylhexane](/img/structure/B1215838.png)
